(-)-Epicatechin

Übersicht

Beschreibung

(-)-Epicatechin is a naturally occurring flavonoid found in various plants, particularly in cocoa, tea, and certain fruits. It is known for its antioxidant properties and potential health benefits, including cardiovascular protection and improved cognitive function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Epicatechin typically involves the reduction of catechin or the use of chiral catalysts to achieve the desired stereochemistry. One common method is the reduction of (+)-catechin using sodium borohydride in the presence of a chiral ligand to obtain this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as cocoa beans or tea leaves. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Epicatechin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to other flavonoid derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced flavonoid derivatives.

Substitution: Substituted flavonoid compounds.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanisms of Action

(-)-Epicatechin is known to exert beneficial effects on cardiovascular health primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and modulates cell signaling pathways, particularly those involved in vascular function. The presence of hydroxyl groups in its structure enhances its ability to neutralize ROS, contributing to improved vascular health and reduced risk of cardiovascular diseases .

Clinical Evidence

Dietary intervention studies have shown that this compound intake correlates with improved vascular function in humans. For instance, a study identified specific metabolites of this compound in urine as biomarkers for dietary intake, demonstrating a strong correlation with vascular health indicators . Furthermore, research indicates that this compound supplementation can lead to significant improvements in endothelial function and blood pressure regulation .

Muscle Health and Performance

Effects on Muscle Function

Recent studies have investigated the effects of this compound on muscle health, particularly in conditions like Becker muscular dystrophy. An open-label study involving adult patients demonstrated that supplementation with this compound resulted in increased markers of mitochondrial biogenesis and muscle regeneration . This suggests a potential role for this compound in enhancing muscle structure and function.

Performance Enhancement

In athletic populations, this compound has been shown to influence exercise performance. A study indicated that supplementation could enhance strength and endurance metrics in trained individuals . However, other findings suggest that while it may improve certain cardiovascular parameters, it does not significantly affect aerobic adaptations during exercise training .

Neuroprotective Effects

Cognitive Health

Research has also explored the neuroprotective properties of this compound. Animal studies indicate that it may ameliorate amyloid-induced pathology associated with Alzheimer's disease by reducing amyloid plaque formation and associated neuroinflammation . These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.

Metabolic Health

Diabetes Management

this compound has been implicated in the modulation of metabolic pathways relevant to diabetes management. Studies suggest that it can improve insulin sensitivity and glucose metabolism, potentially lowering the risk of type 2 diabetes . Its role in enhancing mitochondrial function may also contribute to better energy utilization within cells.

Dietary Considerations

Bioavailability and Metabolism

The bioavailability of this compound is significant for its efficacy as a dietary supplement. Approximately 82% of ingested this compound is absorbed in the human body, with various metabolites identified as key indicators of intake . Understanding the absorption and metabolism of this compound is crucial for developing dietary guidelines aimed at maximizing its health benefits.

Summary Table: Applications of this compound

Wirkmechanismus

(-)-Epicatechin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the nitric oxide pathway, which is involved in vasodilation and cardiovascular protection.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(+)-Catechin: A stereoisomer of (-)-Epicatechin with similar antioxidant properties.

(−)-Epigallocatechin: Another flavonoid with potent antioxidant activity, commonly found in green tea.

Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its presence in cocoa and tea also makes it a significant compound in the diet, contributing to the health benefits associated with these foods.

Biologische Aktivität

(-)-Epicatechin, a flavonoid found predominantly in cocoa, tea, and various fruits, has garnered significant attention due to its diverse biological activities. This article provides an in-depth analysis of the biological effects of this compound, focusing on its antioxidant properties, cardiovascular benefits, effects on muscle function, and potential anticancer activities.

Antioxidant Properties

One of the most well-documented biological activities of this compound is its antioxidant capacity . Research indicates that it plays a crucial role in cellular redox regulation by modulating the expression of enzymes that produce reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide. Additionally, this compound inhibits prooxidative enzymes like lipoxygenase and xanthine oxidase, which further contributes to its antioxidant effects .

Table 1: Mechanisms of Antioxidant Action

Cardiovascular Benefits

This compound has shown promising results in improving cardiovascular health. Studies have demonstrated its ability to lower blood pressure and enhance endothelial function. For instance, a study involving dietary supplementation with this compound-rich cocoa revealed significant reductions in blood pressure among participants with hypertension . It is believed that these effects are mediated through the enhancement of nitric oxide production and vasorelaxation, which improve blood flow and reduce oxidative stress on vascular tissues .

Case Study: Cocoa Supplementation

In an open-label study involving patients with heart failure and type 2 diabetes, participants who consumed this compound-rich cocoa for eight weeks exhibited improved markers of skeletal muscle structure and mitochondrial biogenesis, alongside better exercise capacity .

Effects on Muscle Function

Recent studies have highlighted the impact of this compound on muscle health, particularly in conditions like muscular dystrophy. In a pilot study involving patients with Becker muscular dystrophy, administration of this compound led to enhanced muscle regeneration and increased mitochondrial biogenesis markers after eight weeks of treatment .

Table 2: Effects on Muscle Function

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. A study examining its effects on breast cancer cells indicated that it induces apoptosis through ROS production and upregulation of pro-apoptotic proteins. Specifically, treatment with this compound resulted in decreased cell viability in MDA-MB-231 and MCF-7 breast cancer cell lines, implicating its potential as a therapeutic agent against certain cancers .

Eigenschaften

IUPAC Name |

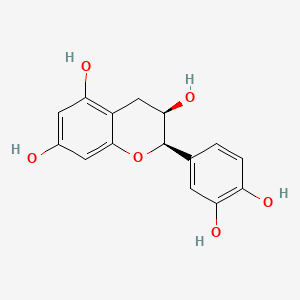

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.